MSC2360844
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
合成路线和反应条件: 罗吉尼利西布的合成涉及创建独特的化学结构,以实现对 PI3Kδ 的选择性抑制。具体的合成路线和反应条件是专有的,在公开文献中尚未完全公开。 据了解,该化合物旨在实现高选择性和效力,同时最大限度地减少脱靶效应 .
工业生产方法: 罗吉尼利西布的工业生产可能涉及标准的制药生产工艺,包括多步有机合成、纯化和制剂。 该化合物以确保一致性、纯度和稳定性的方式生产,符合临床使用的监管标准 .
化学反应分析
反应类型: 罗吉尼利西布主要与 PI3Kδ 发生非 ATP 竞争性抑制反应。 它不参与其生物活性背景下的典型化学反应,例如氧化、还原或取代 .
常用试剂和条件: 该化合物通过变构调节与 PI3Kδ 相互作用,稳定酶的非活性形式。 这种相互作用不需要传统的化学试剂,而是依赖于罗吉尼利西布的独特结合特性 .
科学研究应用
罗吉尼利西布已广泛研究其在治疗各种癌症方面的潜力。其应用包括:
作用机制
罗吉尼利西布通过变构调节 PI3Kδ 的 C 末端发挥作用,PI3Kδ 是 PI3K 信号通路中的关键酶。这种调节阻止酶被激活,从而抑制促进癌细胞生长和存活的下游信号传导。 该化合物独特的结合方式确保选择性抑制,而不会出现其他 PI3K 抑制剂常见的脱靶效应 .
类似化合物:
- 依德利西布
- 杜维利西布
- 阿卡拉布替尼
- 维奈托克
比较: 罗吉尼利西布因其独特的变构调节机制而脱颖而出,该机制提供对 PI3Kδ 的选择性抑制,而不会产生与其他抑制剂相关的脱靶效应。 这种选择性转化为更好的安全性概况和潜在的改善治疗结果 .
相似化合物的比较
- Idelalisib
- Duvelisib
- Acalabrutinib
- Venetoclax
Comparison: Roginolisib stands out due to its unique allosteric modulation mechanism, which provides selective inhibition of PI3Kδ without the off-target effects associated with other inhibitors. This selectivity translates to a better safety profile and potentially improved therapeutic outcomes .
Roginolisib’s ability to synergize with other cancer therapies, such as BCL-2 inhibitors, further highlights its versatility and potential in combination treatments .
属性
IUPAC Name |
[6-fluoro-1-[4-(morpholin-4-ylmethyl)phenyl]-5,5-dioxo-4H-thiochromeno[4,3-c]pyrazol-3-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN4O5S/c27-22-3-1-2-20-24-21(17-37(33,34)25(20)22)23(26(32)30-10-14-36-15-11-30)28-31(24)19-6-4-18(5-7-19)16-29-8-12-35-13-9-29/h1-7H,8-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHSJYKXENYICE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)N3C4=C(CS(=O)(=O)C5=C4C=CC=C5F)C(=N3)C(=O)N6CCOCC6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1305267-37-1 |
Source
|
Record name | MSC-2360844 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1305267371 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MSC-2360844 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K8FC2TF54 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。